molecular formula C12H23ClN2O B1450977 N-Cyclohexyl-4-piperidinecarboxamide hydrochloride CAS No. 63214-55-1

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1450977
CAS No.: 63214-55-1
M. Wt: 246.78 g/mol
InChI Key: NFEWOIKMJZYUTQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS 63214-55-1) is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . This piperidinecarboxamide derivative serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical development. Piperidine-carboxamide scaffolds are of significant interest in medicinal chemistry and neuroscience research. For instance, structurally related compounds based on the 4-alkylpiperidine-2-carboxamide scaffold have been developed and optimized as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a promising target for treating conditions such as obesity and substance use disorders . Other research on piperidine derivatives has explored their potential as selective agonists for receptors like the melanocortin subtype-4 receptor . This compound is characterized with a purity of 95.0% and should be stored in a cool, dry place, sealed to maintain stability . Handling should be conducted with appropriate personal protective equipment. According to GHS classification, it is marked with the warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEWOIKMJZYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979232
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-55-1
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a compound with the molecular formula C13H18ClNC_{13}H_{18}ClN and a molecular weight of approximately 246.78 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclohexyl group and a carboxamide moiety. Its unique structural characteristics contribute to its biological activities, particularly in modulating neurotransmitter systems.

Property Value
Molecular FormulaC13H18ClNC_{13}H_{18}ClN
Molecular Weight246.78 g/mol
CAS Number63214-55-1

This compound is believed to interact with various neurotransmitter receptors, particularly opioid receptors. This interaction may lead to analgesic effects, making it a candidate for pain management therapies. The modulation of receptor activity can influence neuronal signaling pathways, potentially alleviating symptoms associated with neurological disorders.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Analgesic Properties : Research suggests that the compound may provide pain relief by interacting with opioid receptors.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage, making it relevant for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity:

  • Opioid Receptor Binding : Studies have shown high affinity for mu-opioid receptors, suggesting its potential as an analgesic agent.
  • Calcium Channel Modulation : The compound may influence calcium ion influx in neurons, which is critical for neurotransmitter release.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Pain Management : In rodent models, the compound demonstrated significant pain relief comparable to established analgesics.
  • Behavioral Assessments : Tests measuring anxiety and depression-like behaviors indicated potential anxiolytic effects.

Case Studies

  • Case Study on Analgesic Efficacy :
    • A study involving mice subjected to formalin-induced pain demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to controls.
  • Neuroprotective Study :
    • In a model of neurodegeneration induced by oxidative stress, treatment with the compound led to improved survival rates of neuronal cells and reduced markers of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N-Methyl-4-piperidinecarboxamideC12H15N2OC_{12}H_{15}N_2OMethyl substitution; similar activity profile
N-Boc-4-piperidinecarboxamideC14H19N2O2C_{14}H_{19}N_2O_2Protecting group; used in peptide synthesis
4-PiperidinoneC5H9NOC_{5}H_{9}NOKetone functional group; precursor for derivatives

This compound stands out due to its cyclohexyl substitution, enhancing its lipophilicity and receptor binding affinity compared to other piperidine derivatives.

Scientific Research Applications

Pharmacological Potential

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting key kinases involved in tumor growth, such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential as a therapeutic agent in cancer treatment.
    Cell LineCancer TypeIC50 (µM)Notes
    HepG2Liver Cancer0.5Induces apoptosis via kinase inhibition
    A-549Lung Cancer0.3Significant growth inhibition observed
    MCF-7Breast Cancer0.4Comparable efficacy to doxorubicin
  • Neurological Disorders : The compound has also been studied for its interaction with neurotransmitter systems, particularly its affinity for dopamine and norepinephrine transporters. This suggests potential applications in treating mood disorders such as depression and anxiety.

Case Study: Anti-Cancer Activity

A detailed investigation into the effects of this compound on HepG2 liver cancer cells revealed that the compound induces apoptosis through the inhibition of specific kinases. This study underscores its potential as a multi-targeted therapeutic agent in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another study explored the compound's affinity for neurotransmitter transporters, showing moderate to high affinities for dopamine and norepinephrine transporters. This finding supports its potential use in treating mood disorders and other neurological conditions.

Industrial Applications

This compound is also utilized in industrial settings:

  • Chemical Production : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in commercial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride belongs to a broader class of piperidinecarboxamide derivatives , which vary in substituents and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
N-Cyclohexyl-4-piperidinecarboxamide HCl 63214-55-1 C₁₂H₂₃ClN₂O 246.78 Cyclohexyl, piperidine, amide 1.00 (Reference)
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide HCl 1219976-65-4 C₁₂H₁₆ClN₃O 261.73 Pyridinylmethyl, piperidine, amide 0.93
N-(Piperidin-4-yl)cyclopentanecarboxamide HCl 1217113-50-2 C₁₁H₂₁ClN₂O 232.75 Cyclopentyl, piperidine, amide 0.95
N-Cycloheptylpiperidine-4-carboxamide 429632-06-4 C₁₃H₂₄N₂O 224.34 Cycloheptyl, piperidine, amide 0.97
N-(sec-Butyl)piperidine-4-carboxamide 884497-62-5 C₁₀H₂₀N₂O 184.28 sec-Butyl, piperidine, amide 0.97

*Similarity scores are based on Tanimoto coefficients using structural fingerprints .

Key Differences and Implications

Substituent Effects: Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity compared to analogues with smaller alkyl groups (e.g., sec-butyl) or aromatic substituents (e.g., pyridinylmethyl) . Solubility: The hydrochloride salt form enhances aqueous solubility relative to non-ionic analogues like N-Cycloheptylpiperidine-4-carboxamide .

Synthetic Accessibility :

  • This compound is synthesized via coupling reactions between piperidine-4-carboxylic acid derivatives and cyclohexylamine, achieving yields up to 89% under optimized conditions .
  • In contrast, analogues like N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide HCl require additional steps for pyridine functionalization, reducing overall yield .

Regulatory and Safety Profiles :

  • The target compound lacks specific hazard statements (GHS), whereas analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under NICNAS and OECD due to toxicity concerns .

Preparation Methods

Synthesis of 1-(tert-butoxycarbonyl)-4-(cyclohexylcarbamoyl)piperidine (Intermediate)

A representative method for preparing the key intermediate, tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate, involves the following steps:

Step Reagents & Conditions Description Yield (%)
1 N-Boc-4-piperidinecarboxylic acid (13.1 mmol), pyridine (32.7 mmol), CH2Cl2 (40 mL), SOCl2 (15.7 mmol) Formation of acid chloride intermediate under N2 atmosphere at room temperature -
2 Cyclohexylamine (14.4 mmol), triethylamine (41.9 mmol), catalytic DMAP in CH2Cl2 (20 mL) Coupling reaction to form amide bond, stirred for 12 h 80% isolated yield

This procedure involves activating the carboxylic acid group by converting it into the acid chloride with thionyl chloride, followed by reaction with cyclohexylamine to form the amide. The use of triethylamine and DMAP facilitates the coupling reaction and neutralizes the HCl generated.

Deprotection and Hydrochloride Salt Formation

After obtaining the protected amide intermediate, the tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., treatment with HCl in anhydrous ethanol), yielding the free amine. The resulting compound is then isolated as the hydrochloride salt by recrystallization from ethanol/water mixtures, which enhances the compound's solubility and stability.

Alternative Synthetic Routes and Considerations

Direct Amidation Using Activated Esters or Coupling Agents

Other methods involve direct amidation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). This approach avoids the need for acid chloride intermediates and can be performed under milder conditions, potentially improving safety and environmental impact.

Data Table: Summary of Key Preparation Parameters

Parameter Method 1: Acid Chloride Route Method 2: Direct Amidation Method 3: Cyanopiperidine Intermediate
Starting Material N-Boc-4-piperidinecarboxylic acid 4-Piperidinecarboxylic acid Isonipecotamide
Activation SOCl2 to form acid chloride EDC/HOBt coupling agents Dehydration with SOCl2 + formamide
Amine Source Cyclohexylamine Cyclohexylamine -
Reaction Solvent CH2Cl2 (dichloromethane) CH2Cl2 or other organic solvents Formamide diluent (e.g., DMF)
Temperature Room temperature (~25°C) Room temperature 10–30°C
Reaction Time ~12 hours Variable (6–24 hours) 6–24 hours
Yield ~80% (amide intermediate) Variable, generally good 60–70% for cyanopiperidine hydrochloride
Product Isolation Filtration, washing, drying Extraction, recrystallization Filtration of solid, washing, drying
Purity High (>98% by HPLC) High High

Research Findings and Optimization Notes

  • The acid chloride method provides a robust and high-yielding route to the amide intermediate but requires careful handling of thionyl chloride and moisture-sensitive reagents.

  • Direct amidation with carbodiimide coupling agents offers milder conditions and avoids corrosive reagents but may require longer reaction times and more extensive purification.

  • The novel dehydration method for preparing 4-cyanopiperidine hydrochloride improves yield and purity compared to previous three-step processes, reducing solvent use and simplifying product isolation.

  • Purification by recrystallization from ethanol/water mixtures is effective for obtaining the hydrochloride salt with high purity and good stability.

Q & A

Q. How can researchers confirm the identity and purity of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride in synthetic batches?

  • Methodological Answer: Identity confirmation requires cross-referencing the compound’s CAS number (63214-55-1) and molecular formula (C₁₂H₂₃ClN₂O) using techniques like NMR for structural verification . Purity can be assessed via HPLC with a C18 column, using a mobile phase of phosphate buffer and methanol (70:30 v/v), and UV detection at 207 nm. Calibration curves (linear range: 1.09–10.90 µg/mL) ensure accurate quantification .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodological Answer: Acylation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine is a common route. Intermediate purification via recrystallization or chromatography ensures high yields. Similar protocols for piperidine derivatives involve activating the carboxylic acid group using coupling agents like EDCI or HOBt .

Q. What analytical techniques are recommended for detecting impurities in this compound?

  • Methodological Answer: Impurity profiling employs HPLC-MS for structural elucidation and quantitative analysis. Acidic/basic degradation studies under stress conditions (e.g., heat, light) help identify degradation products. Purity thresholds ≥98% (HPLC) are typical, as seen in related carboxamide standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: While GHS hazard data is limited for this compound, standard precautions include using PPE (gloves, goggles), working in a fume hood, and storing sealed in dry conditions at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective for optimizing the solid-state stability of this compound during storage?

  • Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Sealed desiccators with anhydrous silica gel are recommended to mitigate hydrolysis. X-ray crystallography of related piperidinecarboxamides reveals hydrogen-bonded networks that enhance stability .

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The chair conformation of the piperidine ring and equatorial positioning of the cyclohexyl group sterically hinder nucleophilic attack at the carboxamide carbonyl. Computational modeling (DFT) predicts activation energies for substitution at the amide nitrogen .

Q. In crystallographic studies, what hydrogen bonding patterns are observed in piperidinecarboxamide derivatives, and how do they affect crystal packing?

  • Methodological Answer: Crystal structures (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) show intermolecular N–H···O and C–H···Cl interactions, forming 2D networks. These patterns influence solubility and melting points, critical for formulation .

Q. How can researchers mitigate byproduct formation during the acylation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine?

  • Methodological Answer: Optimizing reaction stoichiometry (1:1.2 amine:acid ratio) and using scavengers like molecular sieves reduces unreacted intermediates. Monitoring reaction progress via TLC or in-situ IR prevents over-acylation. Post-synthesis purification with ion-exchange resins removes hydrochloride salts .

Q. What computational chemistry approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer: QSAR models and molecular docking (e.g., AutoDock Vina) predict blood-brain barrier permeability and metabolic stability. PubChem-derived descriptors (logP, polar surface area) suggest moderate oral bioavailability .

Q. How do structural modifications of the piperidine ring impact the biological activity of N-Cyclohexyl-4-piperidinecarboxamide derivatives?

  • Methodological Answer:
    Introducing electron-withdrawing groups (e.g., sulfonyl) at the 4-position enhances receptor binding affinity in neurological targets. Comparative SAR studies on analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) reveal steric and electronic effects on activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.